molecular formula C41H43NO4 B8266108 N-BENZYL-2,3,4,6-TETRA-O-BENZYL-1,5-DIDEOXY-IMINO-L-IDITOL

N-BENZYL-2,3,4,6-TETRA-O-BENZYL-1,5-DIDEOXY-IMINO-L-IDITOL

Cat. No.: B8266108
M. Wt: 613.8 g/mol
InChI Key: UMMMXEDKZOXSCP-LETRWZBTSA-N
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Description

N-BENZYL-2,3,4,6-TETRA-O-BENZYL-1,5-DIDEOXY-IMINO-L-IDITOL is a complex organic compound characterized by multiple benzyloxy groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2,3,4,6-TETRA-O-BENZYL-1,5-DIDEOXY-IMINO-L-IDITOL typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzyloxy Groups: This step involves the protection of hydroxyl groups using benzyl chloride in the presence of a base like sodium hydride.

    Attachment of the Benzyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2,3,4,6-TETRA-O-BENZYL-1,5-DIDEOXY-IMINO-L-IDITOL can undergo various chemical reactions, including:

    Oxidation: Conversion of benzyloxy groups to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the piperidine ring or benzyloxy groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the benzyl or benzyloxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzyloxy groups might yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for potential therapeutic applications, such as in drug development.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-BENZYL-2,3,4,6-TETRA-O-BENZYL-1,5-DIDEOXY-IMINO-L-IDITOL depends on its specific interactions with molecular targets. This might involve:

    Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic processes.

    Pathways Involved: The compound might affect pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4alpha,5beta-dibenzyloxy-2beta-(benzyloxymethyl)piperidine: Similar structure with fewer benzyloxy groups.

    1-Benzyl-3beta,4alpha,5beta-tris(benzyloxy)piperidine: Lacks the benzyloxymethyl group.

Uniqueness

N-BENZYL-2,3,4,6-TETRA-O-BENZYL-1,5-DIDEOXY-IMINO-L-IDITOL is unique due to its specific arrangement of benzyloxy and benzyloxymethyl groups, which might confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2S,3R,4R,5S)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43NO4/c1-6-16-33(17-7-1)26-42-27-39(44-29-35-20-10-3-11-21-35)41(46-31-37-24-14-5-15-25-37)40(45-30-36-22-12-4-13-23-36)38(42)32-43-28-34-18-8-2-9-19-34/h1-25,38-41H,26-32H2/t38-,39-,40+,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMMXEDKZOXSCP-LETRWZBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H](N1CC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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